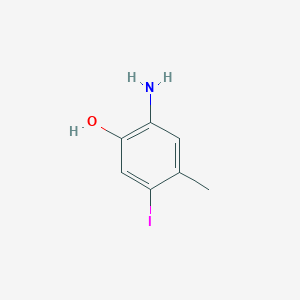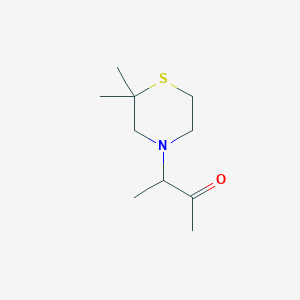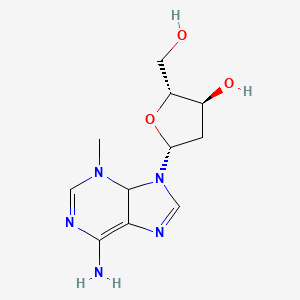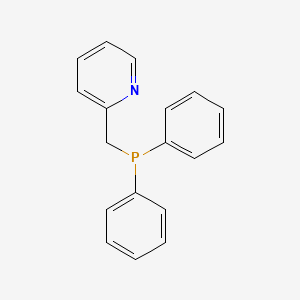
2-((Diphenylphosphanyl)methyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Diphenylphosphanyl)methyl)pyridine is an organic compound with the molecular formula C18H16NP. It is a ligand commonly used in coordination chemistry due to its ability to form stable complexes with transition metals. The compound is characterized by a pyridine ring substituted with a diphenylphosphanyl group at the 2-position, making it a versatile ligand in various catalytic processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Diphenylphosphanyl)methyl)pyridine typically involves the reaction of 2-chloromethylpyridine with diphenylphosphine under basic conditions. The reaction proceeds as follows:
Reactants: 2-chloromethylpyridine and diphenylphosphine.
Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide.
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Large-scale Reactors: Using larger reactors to handle increased volumes of reactants.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Continuous Flow Processes: Utilizing continuous flow processes to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-((Diphenylphosphanyl)methyl)pyridine undergoes various types of chemical reactions, including:
Coordination Reactions: Forms stable complexes with transition metals such as palladium, platinum, and nickel.
Oxidation: Can be oxidized to form phosphine oxides.
Substitution: Undergoes substitution reactions where the pyridine ring can be functionalized.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts such as palladium chloride or platinum chloride in solvents like dichloromethane or toluene.
Oxidation: Uses oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Employs reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Metal Complexes: Formation of metal-ligand complexes used in catalysis.
Phosphine Oxides: Resulting from oxidation reactions.
Functionalized Pyridines: Products of substitution reactions.
Aplicaciones Científicas De Investigación
2-((Diphenylphosphanyl)methyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in homogeneous catalysis, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling.
Biology: Investigated for its potential in biological systems as a metal chelator.
Medicine: Explored for its role in drug development, particularly in the design of metal-based drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
Mecanismo De Acción
The mechanism of action of 2-((Diphenylphosphanyl)methyl)pyridine primarily involves its role as a ligand. It coordinates with metal centers through the phosphorus atom and the nitrogen atom of the pyridine ring, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions by stabilizing transition states and intermediates .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Bis(diphenylphosphino)pyridine: Another ligand with two diphenylphosphino groups at the 2 and 6 positions of the pyridine ring.
2-(Diphenylphosphino)pyridine: A simpler ligand with a single diphenylphosphino group at the 2-position.
2,6-Bis((diphenylphosphanyl)methyl)pyridine: Similar to 2-((Diphenylphosphanyl)methyl)pyridine but with an additional diphenylphosphanyl group at the 6-position.
Uniqueness
This compound is unique due to its specific substitution pattern, which provides distinct steric and electronic properties. This uniqueness allows it to form stable complexes with a variety of metals, making it a versatile ligand in catalysis and other applications .
Propiedades
Fórmula molecular |
C18H16NP |
|---|---|
Peso molecular |
277.3 g/mol |
Nombre IUPAC |
diphenyl(pyridin-2-ylmethyl)phosphane |
InChI |
InChI=1S/C18H16NP/c1-3-10-17(11-4-1)20(18-12-5-2-6-13-18)15-16-9-7-8-14-19-16/h1-14H,15H2 |
Clave InChI |
HSPPMGREDUAMES-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(CC2=CC=CC=N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


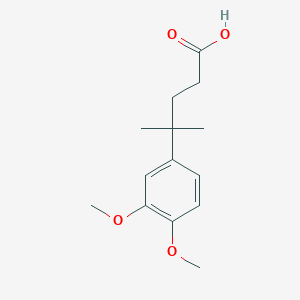
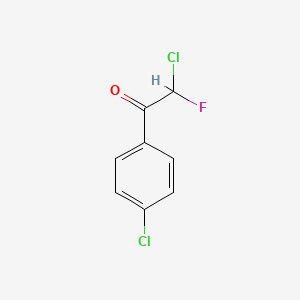
![(S)-5-Chloro-1,2-dimethyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B15202758.png)
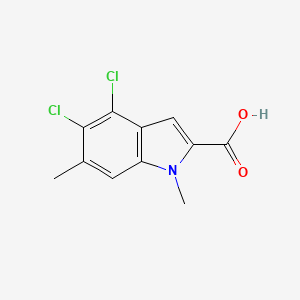
![5-Chloro-4-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B15202765.png)
